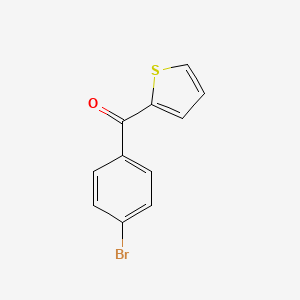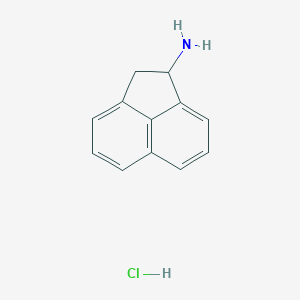
1-(Benzyloxy)-4-(3-bromopropoxy)benzene
Vue d'ensemble
Description
1-(Benzyloxy)-4-(3-bromopropoxy)benzene is an organic compound with the molecular formula C16H17BrO2. It is a derivative of benzene, featuring benzyloxy and bromopropoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Applications De Recherche Scientifique
1-(Benzyloxy)-4-(3-bromopropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Benzyloxy)-4-(3-bromopropoxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1-(benzyloxy)-4-hydroxybenzene with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyloxy)-4-(3-bromopropoxy)benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a propoxy derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: Products include propoxybenzene derivatives.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene involves its interaction with various molecular targets. The benzyloxy and bromopropoxy groups can participate in binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzyloxy)-3-(3-bromopropoxy)benzene: Similar structure but with different substitution pattern.
1-(Benzyloxy)-4-(2-bromopropoxy)benzene: Similar structure with a different position of the bromine atom.
1-(Benzyloxy)-4-(3-chloropropoxy)benzene: Similar structure with chlorine instead of bromine.
Uniqueness
1-(Benzyloxy)-4-(3-bromopropoxy)benzene is unique due to its specific substitution pattern, which influences its reactivity and interactions. The presence of both benzyloxy and bromopropoxy groups provides a versatile platform for further chemical modifications and applications.
Propriétés
IUPAC Name |
1-(3-bromopropoxy)-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO2/c17-11-4-12-18-15-7-9-16(10-8-15)19-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQOBERZNSEHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455579 | |
| Record name | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80199-92-4 | |
| Record name | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
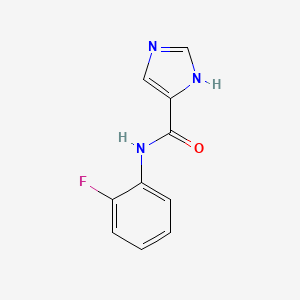

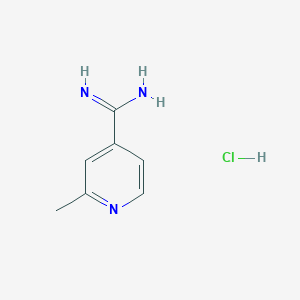
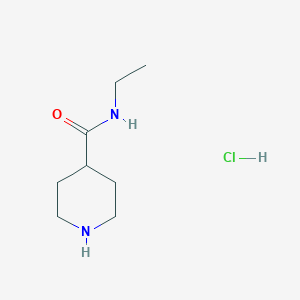
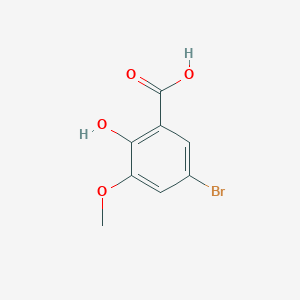
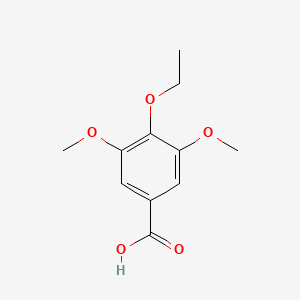
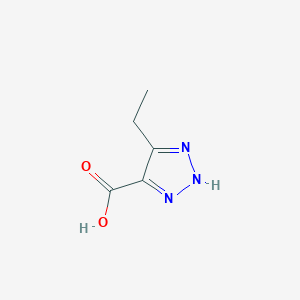
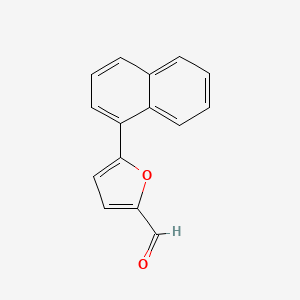

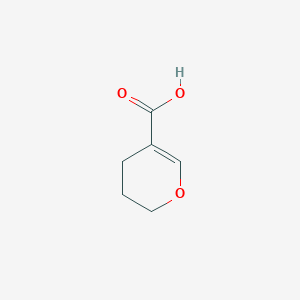
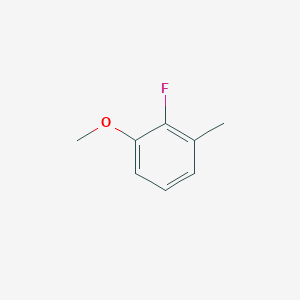
![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)
